BMS-986115 is a novel compound developed as an orally bioavailable inhibitor targeting gamma-secretase and the Notch signaling pathway, which plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound has shown potential antineoplastic activity, making it a candidate for cancer therapy, particularly in malignancies where Notch signaling is dysregulated .
BMS-986115 is classified as a gamma-secretase inhibitor. Gamma-secretase is an enzyme complex responsible for the cleavage of various type I membrane proteins, including Notch receptors. By inhibiting this enzyme, BMS-986115 can modulate Notch signaling pathways that are often aberrantly activated in cancers .
The synthesis of BMS-986115 involves several key chemical reactions. Initial steps include the formation of intermediates through reactions involving various reagents such as o-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate. The synthesis process typically occurs in dimethylformamide under controlled conditions to ensure high yield and purity of the final product .
The synthesis can be outlined as follows:
BMS-986115 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The precise molecular formula and structural diagram can be derived from spectroscopic data obtained during synthesis.
Key spectral data for BMS-986115 includes:
BMS-986115 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Thin-layer chromatography and high-performance liquid chromatography are commonly employed to monitor these reactions and assess purity at each stage of synthesis .
BMS-986115 exerts its effects primarily through the inhibition of gamma-secretase activity. This inhibition prevents the cleavage of Notch receptors, thereby blocking the downstream signaling pathways that promote tumor growth and survival.
Clinical studies have demonstrated that BMS-986115 effectively reduces Notch signaling in patients with advanced solid tumors. The compound has shown a dose-dependent relationship with target engagement, indicating its potential effectiveness in modulating Notch-related pathways .
BMS-986115 is characterized by specific physical properties such as solubility, melting point, and stability under various conditions. These properties are crucial for determining its formulation and delivery methods.
The chemical stability of BMS-986115 under physiological conditions is essential for its therapeutic application. Studies indicate that it retains activity over a range of pH levels typical of human physiology .
BMS-986115 has primarily been investigated for its potential applications in oncology due to its ability to inhibit Notch signaling pathways involved in cancer progression. Specific areas of research include:
Clinical trials have shown promising results regarding its safety and tolerability when administered to patients with advanced solid tumors, paving the way for further exploration in therapeutic settings .
The Notch signaling pathway is an evolutionarily conserved system crucial for cell fate determination, differentiation, proliferation, and survival during embryonic development and tissue homeostasis. Mammals possess four Notch receptors (Notch1-4) and five canonical ligands (Jagged1-2, Delta-like 1,3,4), all transmembrane proteins facilitating direct cell-to-cell communication [3] [8]. Signaling initiation occurs when a ligand on a "signal-sending" cell interacts with a Notch receptor on an adjacent "signal-receiving" cell. This interaction triggers a cascade of proteolytic cleavages: first by ADAM metalloproteases (S2 cleavage), followed by γ-secretase-mediated intramembrane cleavage (S3 cleavage). The released Notch Intracellular Domain (NICD) translocates to the nucleus, forms a transcriptional activation complex with CSL (CBF1/RBPJκ), Mastermind-like (MAML) proteins, and other co-activators, ultimately driving expression of target genes including HES1, HEY1, and MYC [3] [7] [8].
Notch signaling exhibits profound context-dependent outcomes in oncology. While functioning as a tumor suppressor in certain squamous cell carcinomas (e.g., skin, lung) where loss-of-function mutations are frequent [7], Notch more commonly acts as a potent oncogene. Activating mutations, translocations, or overexpression of receptors/ligands drive oncogenesis in multiple cancer types. Oncogenic Notch signaling promotes tumor growth through diverse mechanisms: sustaining cancer stem cell populations critical for long-term tumor maintenance and recurrence, inducing epithelial-mesenchymal transition (EMT) to facilitate metastasis, stimulating angiogenesis via VEGF upregulation, and rewiring cellular metabolism to support rapid proliferation [3] [7] [8].
Aberrant Notch activation is a hallmark of T-cell acute lymphoblastic leukemia (T-ALL), where gain-of-function NOTCH1 mutations occur in over 50% of cases [3] [8]. These mutations typically involve heterodimerization domain (HD) alterations that promote ligand-independent activation and/or PEST domain truncations that enhance NICD stability. Beyond hematologic malignancies, dysregulated Notch signaling is implicated in numerous solid tumors:
The specific receptor involved and downstream transcriptional programs activated can vary significantly between tumor types, influencing disease progression and therapeutic vulnerabilities.
The frequent genetic alterations and pivotal functional roles of dysregulated Notch signaling across diverse malignancies make it a compelling therapeutic target. Inhibiting oncogenic Notch signaling aims to achieve several anti-tumor effects: eradicating cancer stem cells to prevent recurrence and metastasis, blocking angiogenesis to starve tumors of nutrients, halting proliferation, and potentially re-sensitizing tumors to conventional chemotherapy or targeted agents [3] [7] [9]. Gamma-secretase inhibitors (GSIs) represent a primary strategy to block Notch signaling. By inhibiting the γ-secretase enzyme complex responsible for the critical S3 cleavage releasing NICD, GSIs prevent downstream transcriptional activation regardless of the initiating oncogenic lesion (mutation, amplification, ligand overexpression). This offers a potential therapeutic avenue for tumors driven by various Notch pathway alterations [2] [4] [10]. BMS-986115 exemplifies this class of targeted agents.
Table 1: Key Characteristics of Notch Receptors in Cancer
Receptor | Key Cancer Associations | Common Alterations |
---|---|---|
Notch1 | T-ALL, Adenoid Cystic Carcinoma, Breast Cancer, Chronic Lymphocytic Leukemia | Activating Mutations (HD/PEST), Gene Rearrangements, Overexpression |
Notch2 | B-cell malignancies, Cholangiocarcinoma, Glomerular Disorders | Amplifications, Activating Mutations |
Notch3 | Non-Small Cell Lung Cancer (Adenocarcinoma), Ovarian Cancer, Triple-Negative Breast Cancer | Overexpression, Truncating Mutations |
Notch4 | Breast Cancer, Endothelial Tumors | Overexpression, Activating Mutations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7